1-Benzylpiperidine-3,5-dione
Overview
Description
1-Benzylpiperidine-3,5-dione is a chemical compound with the molecular formula C12H13NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 1-Benzylpiperidine-3,5-dione involves several synthetic routes. One common method includes the reaction of piperidine with benzyl chloride under specific conditions to form the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. Industrial production methods may involve more complex procedures to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzylpiperidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Scientific Research Applications
1-Benzylpiperidine-3,5-dione has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Benzylpiperidine-3,5-dione can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which is simpler in structure and widely used in organic synthesis.
1-Methylpiperidine-3,5-dione: A similar compound with a methyl group instead of a benzyl group, which may exhibit different chemical and biological properties.
1-Phenylpiperidine-3,5-dione: Another derivative with a phenyl group, used in different contexts and applications.
This compound stands out due to its unique benzyl group, which can influence its reactivity and interactions in various chemical and biological systems.
Properties
IUPAC Name |
1-benzylpiperidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQGMHBWFUQTCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(CC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456585 | |
Record name | 1-benzylpiperidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50866-56-3 | |
Record name | 1-benzylpiperidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 4-oxo-1,2,3,4-tetrahydro-β-carbolines?
A1: 4-Oxo-1,2,3,4-tetrahydro-β-carbolines represent an important class of heterocyclic compounds with diverse biological activities. They are known to exhibit antitumor, antiviral, and antimalarial properties, making them attractive targets for drug discovery. []
Q2: How is 1-benzylpiperidine-3,5-dione utilized in the synthesis of 4-oxo-1,2,3,4-tetrahydro-β-carbolines?
A2: The research highlights a synthetic strategy using this compound as a starting material. This compound is first converted into an enaminone derivative. Then, through a palladium-catalyzed intramolecular cyclization reaction, the enaminone undergoes ring closure to form the desired 4-oxo-1,2,3,4-tetrahydro-β-carboline structure. []
Q3: What are the advantages of using arylpalladium complexes in this synthesis?
A3: The use of arylpalladium complexes offers several advantages in this synthetic route. Palladium catalysts are known for their versatility and ability to facilitate various organic reactions. In this specific case, the arylpalladium complex enables the efficient intramolecular cyclization of the enaminone, leading to the formation of the desired β-carboline scaffold with high selectivity. []
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